molecular formula C22H20N6O5S B2574502 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1257551-71-5

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2574502
CAS RN: 1257551-71-5
M. Wt: 480.5
InChI Key: XEXZREFXFCKXKN-UHFFFAOYSA-N
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Description

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
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Scientific Research Applications

1. Interaction with Bovine Serum Albumin

Research by Meng et al. (2012) explored the interactions of similar compounds with bovine serum albumin (BSA). They found that these compounds can effectively quench the intrinsic fluorescence of BSA, indicating potential applications in understanding protein-ligand interactions (Meng et al., 2012).

2. Antibacterial Activity

Studies such as those by Mohammed and Zimam (2021) and Abdel‐Hafez (2010) have shown that compounds similar to N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant antibacterial properties. These properties make them potential candidates for use in antibacterial drugs and treatments (Mohammed & Zimam, 2021); (Abdel‐Hafez, 2010).

3. Antimicrobial Activity

The synthesis and antimicrobial activity of related molecules have been researched, as seen in the work of Gein et al. (2020). They synthesized a series of compounds and studied their antimicrobial activity, suggesting the relevance of such compounds in the development of new antimicrobial agents (Gein et al., 2020).

4. Herbicidal and Fungicidal Activities

Research by Jingqian et al. (2016) indicates that compounds similar to the one have shown moderate herbicidal and fungicidal activities. This opens up potential applications in agriculture for pest and disease control (Jingqian et al., 2016).

5. Molecular Docking and Drug Likeness Studies

The compound has also been studied for its antiviral potency, especially in the context of COVID-19. Mary et al. (2020) conducted molecular docking studies and evaluated its drug likeness, indicating its potential application in the development of antiviral drugs (Mary et al., 2020).

6. Crystal Structure Analysis

Subasri et al. (2016) focused on the crystal structure analysis of similar compounds. Understanding the crystal structure is crucial in drug design and material science applications (Subasri et al., 2016).

properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5S/c1-14-12-20(24-15(2)23-14)27-34(31,32)17-7-5-16(6-8-17)25-21(29)13-28-22(30)10-9-18(26-28)19-4-3-11-33-19/h3-12H,13H2,1-2H3,(H,25,29)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXZREFXFCKXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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